
2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H8IN3 and a molecular weight of 273.5 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” includes a pyrazole ring substituted with an iodine atom at the 4-position and an ethan-1-amine group at the 2-position . The InChI code for this compound is 1S/C5H8IN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H .Physical And Chemical Properties Analysis
“2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” is a solid compound . The compound should be stored at room temperature and kept in a dark place .Aplicaciones Científicas De Investigación
Antibacterial Applications
The imidazole core of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is known for its antibacterial properties. It can be used to synthesize compounds that target a wide range of bacterial infections. The iodo-substituent on the pyrazole ring may enhance these properties by facilitating interactions with bacterial enzymes or proteins .
Antifungal Applications
Similar to its antibacterial uses, this compound can also be modified to create antifungal agents. The presence of the imidazole ring contributes to the disruption of fungal cell membrane integrity, leading to potential treatments for fungal infections .
Anticancer Research
The compound’s structure allows for the synthesis of derivatives with antitumor potential. Researchers have utilized similar structures to create compounds that exhibit activity against various cancer cell lines, such as MCF-7 and CaCo-2 .
Anti-Inflammatory Properties
Imidazole derivatives, including those related to 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, have shown anti-inflammatory effects. These compounds can be investigated for their potential to inhibit inflammatory pathways in various diseases .
Antiviral Research
The imidazole moiety is a key feature in the synthesis of antiviral drugs. By modifying the core structure of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, researchers can develop new antiviral agents that may be effective against a range of viruses .
Neurological Disorders
Compounds derived from imidazole have been explored for their therapeutic potential in neurological disorders. The structural flexibility of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride makes it a candidate for the development of drugs targeting neurodegenerative diseases .
Metabolic Diseases
The imidazole ring is present in many compounds that are active against metabolic diseases. Derivatives of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride could be synthesized to treat conditions like diabetes or obesity .
Supramolecular Chemistry
This compound can also play a role in the field of supramolecular chemistry, where it may be used to construct complex structures with specific properties. The iodo group in particular could be useful for forming halogen bonds in crystal engineering .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Direcciones Futuras
The future directions for the study and application of “2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the broad range of activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .
Mecanismo De Acción
The exact mechanism of action would depend on the specific structure of the compound and its interaction with various biological targets. In general, these compounds might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined by the compound’s chemical structure, as well as various physiological factors .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Propiedades
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDXOHITZVUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)
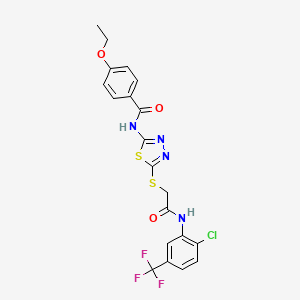
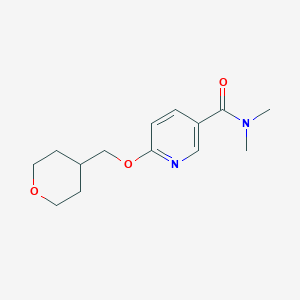

![4-(3-Amino-7-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2938262.png)
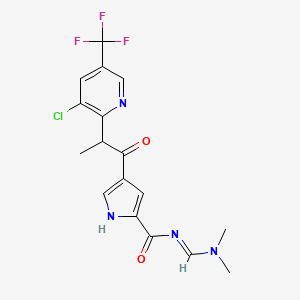
![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)
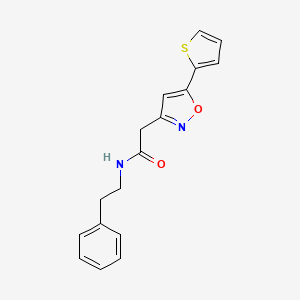
![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)
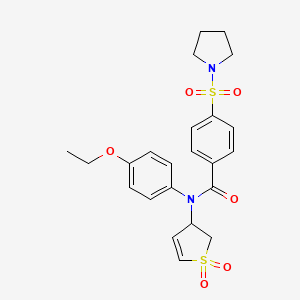
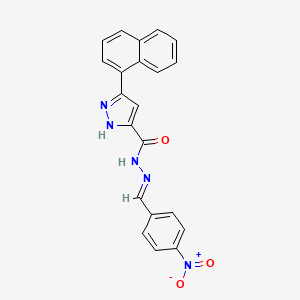
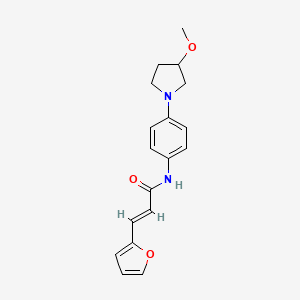
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)